trans-Ethyl 2-hydroxycyclohexanecarboxylate
Description
trans-Ethyl 2-hydroxycyclohexanecarboxylate (CAS: 6125-55-9) is a cyclohexane derivative with a hydroxyl group at the 2-position and an ethyl ester moiety. Its molecular formula is C₉H₁₆O₃, and it has a molecular weight of 172.22 g/mol . The compound exists as a stereoisomer, with the trans configuration indicating the hydroxyl and ester groups are on opposite sides of the cyclohexane ring. It is primarily used in organic synthesis, particularly as a chiral intermediate in pharmaceuticals and agrochemicals due to its stereochemical stability .
Properties
IUPAC Name |
ethyl (1R,2R)-2-hydroxycyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8,10H,2-6H2,1H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGRTPJVNNCUKN-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6125-55-9 | |
| Record name | 6125-55-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Ethyl 2-hydroxycyclohexanecarboxylate typically involves the esterification of 2-hydroxycyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-Ethyl 2-hydroxycyclohexanecarboxylate can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base, amines in the presence of a catalyst.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or aminated derivatives.
Scientific Research Applications
Chemistry: trans-Ethyl 2-hydroxycyclohexanecarboxylate is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-catalyzed esterification and hydrolysis reactions. It is also employed in the synthesis of bioactive molecules .
Medicine: It is being investigated for its anti-inflammatory and analgesic properties .
Industry: In the industrial sector, this compound is used in the manufacture of fragrances and flavoring agents. It is also utilized in the production of polymers and resins .
Mechanism of Action
The mechanism of action of trans-Ethyl 2-hydroxycyclohexanecarboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl group and ester functionality allow it to form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The compound can inhibit or activate enzymes, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
cis-Ethyl 2-hydroxycyclohexanecarboxylate
- CAS Number : 6149-52-6
- Molecular Formula : C₉H₁₆O₃
- Key Differences :
- The cis isomer has hydroxyl and ester groups on the same side of the cyclohexane ring, leading to distinct steric and electronic properties.
- Stereochemical differences may influence reactivity in asymmetric synthesis. For example, cis/trans configurations in ethyl 4-hydroxycyclohexanecarboxylate analogs are retained during reductive etherification, a critical factor in drug intermediate synthesis .
- Applications : Used in chiral resolution studies and as a reference standard for stereochemical analysis .
Ethyl 2-oxocyclohexanecarboxylate
- CAS Number : 1655-07-8
- Molecular Formula : C₉H₁₄O₃
- Key Differences :
- Features a ketone group at the 2-position instead of a hydroxyl, altering its oxidation state and reactivity.
- Melting Point : 101°C , compared to the liquid state of the hydroxylated analog under standard conditions.
- Applications : Serves as a precursor in the synthesis of heterocyclic compounds and fragrances .
Ethyl 4-hydroxycyclohexanecarboxylate (cis/trans)
- CAS Numbers: Not explicitly listed in evidence, but referenced in synthesis pathways .
- Key Differences :
trans-Ethyl p-methoxycinnamate
- CAS Number: Not provided, but extensively studied in Kaempferia galanga extracts .
- Molecular Formula : C₁₂H₁₄O₃
- Key Differences :
- Aromatic ester with a methoxy group, contrasting with the alicyclic structure of the target compound.
- Biological Activity : Exhibits potent antitumor effects (e.g., IC₅₀ = 0.075 mg/ml against HSC-3 cells) and insecticidal activity (LC₅₀ = 1.49 mg/L against Meloidogyne incognita) .
- Applications : Used in traditional medicine and as a natural pesticide .
Data Tables
Table 1: Structural and Physical Properties
Research Findings and Implications
- Stereochemical Influence : The trans configuration of ethyl 2-hydroxycyclohexanecarboxylate enhances its utility in asymmetric synthesis, as seen in DGAT1 inhibitor development .
- Functional Group Impact : Replacement of the hydroxyl group with a ketone (as in ethyl 2-oxocyclohexanecarboxylate) reduces hydrogen-bonding capacity but increases electrophilicity, favoring nucleophilic reactions .
- Biological Activity : Unlike trans-ethyl p-methoxycinnamate, the target compound lacks reported antitumor or insecticidal activity in the provided evidence, suggesting its applications are more aligned with synthetic chemistry than direct bioactivity .
Biological Activity
trans-Ethyl 2-hydroxycyclohexanecarboxylate, with the molecular formula , is an organic compound classified as an ester derivative of cyclohexanecarboxylic acid. It features a hydroxyl group and an ethyl ester group attached to a cyclohexane ring, making it a compound of interest in various fields, including organic synthesis and medicinal chemistry.
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with specific molecular targets such as enzymes and receptors. The presence of the hydroxyl group facilitates hydrogen bonding, while the ester functionality supports hydrophobic interactions. These interactions can modulate enzyme activity, impacting various biochemical pathways.
Research Findings
- Antiinflammatory and Analgesic Properties : Preliminary studies indicate that this compound may exhibit anti-inflammatory and analgesic effects. Research has shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines and modulate pain pathways, suggesting potential therapeutic applications in treating inflammatory conditions.
- Enzyme Interaction Studies : The compound has been utilized in studies examining enzyme-catalyzed reactions, particularly esterification and hydrolysis. These studies are crucial for understanding the compound's role in metabolic pathways and its potential as a substrate or inhibitor for specific enzymes.
- Synthesis of Bioactive Molecules : As a building block in organic synthesis, this compound is involved in the preparation of various pharmaceuticals and agrochemicals. Its unique stereochemistry is advantageous for developing compounds with targeted biological activities.
Case Studies
- Case Study 1: Anticancer Activity : In one study, derivatives of cyclohexanecarboxylic acid were tested for anticancer properties against liver cancer cell lines (HepG2). The results indicated that certain derivatives could induce apoptosis in cancer cells, highlighting the potential of this compound as a lead compound for further anticancer research .
- Case Study 2: Enzymatic Studies : Research focusing on enzyme kinetics showed that this compound could act as a competitive inhibitor for specific hydrolases. This finding underscores its potential utility in biochemical assays and therapeutic contexts where modulation of enzymatic activity is desired .
Comparative Analysis
| Compound | Biological Activity | Notes |
|---|---|---|
| This compound | Antiinflammatory, analgesic | Potential therapeutic applications |
| Ethyl 2-hydroxycyclohexanecarboxylate | Similar properties | Cis isomer; different spatial arrangement |
| Cyclohexanecarboxylic acid derivatives | Anticancer activity | Related compounds show similar effects |
Q & A
Q. What are the optimal synthetic routes for trans-Ethyl 2-hydroxycyclohexanecarboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step processes, such as cyclohexene carboxylation followed by hydroxylation and esterification. For structurally similar compounds (e.g., ethyl 2-oxo-6-phenyl-4-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate), a Claisen-Schmidt condensation or Michael addition may be employed, with catalysts like DMAP improving yields . Reaction parameters (temperature, solvent polarity, and stoichiometry) must be optimized via Design of Experiments (DoE) to minimize side products.
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups of this compound?
- NMR : and NMR (e.g., δ 1.05–1.79 ppm for cyclohexane protons and δ 170–175 ppm for ester carbonyls) can confirm stereochemistry and substituent positions .
- X-ray crystallography : Resolves absolute configuration, as demonstrated for ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate .
- IR spectroscopy : Identifies hydroxyl (3200–3600 cm) and ester (1720–1740 cm) groups .
Q. How can researchers assess the purity of this compound, and what storage conditions are recommended?
Q. What solvents are suitable for experimental work with this compound, and how does solubility impact reactivity?
The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Solvent choice affects reaction kinetics; for example, DMSO enhances nucleophilic substitution rates due to its high polarity .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the binding interactions of this compound with biological targets?
- DFT : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity sites. For example, the hydroxyl group’s electron density influences hydrogen bonding with enzymes .
- Molecular docking : Simulates binding affinities to targets like cyclooxygenase-2 (COX-2), using software such as AutoDock Vina. Validation via MD simulations (>100 ns) ensures stability of predicted complexes .
Q. Does the stereochemistry of the hydroxyl and ester groups influence catalytic or biological activity?
Comparative studies on cis/trans isomers show that the trans configuration enhances steric accessibility for enzyme binding. For example, trans-Ethyl 4-aminocyclohexanecarboxylate exhibits higher receptor affinity than its cis counterpart due to reduced conformational strain .
Q. What catalytic applications has this compound shown in organic synthesis?
Cyclohexane carboxylate derivatives act as intermediates in Heck reactions (e.g., Pd-catalyzed coupling with iodobenzene to form cinnamate derivatives) . The hydroxyl group can also serve as a hydrogen-bond donor in asymmetric catalysis.
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC values may arise from assay conditions (e.g., pH, co-solvents). Cross-validation using orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic assays) is critical. For example, conflicting COX-2 inhibition data were resolved by standardizing assay buffers .
Q. What strategies enable selective functionalization of the cyclohexane ring without disrupting the ester group?
- Protecting groups : Temporarily shield the ester with tert-butyl groups during hydroxylation or amidation .
- Metal catalysis : Pd-mediated C–H activation selectively modifies ring positions, as seen in ethyl 2-oxo-4-(trifluoromethyl)cyclohexanecarboxylate derivatives .
Q. How do structural analogs (e.g., methyl or phenyl-substituted cyclohexanecarboxylates) compare in terms of reactivity and applications?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
